9-Hexacecenoic acid ethyl ester

Lipophilicity Membrane partitioning Drug delivery

9-Hexacecenoic acid ethyl ester (CAS 54546-22-4 for the E-isomer; CAS 56219-10-4 for the Z-isomer, also known as ethyl palmitoleate) is a long-chain monounsaturated fatty acid ethyl ester (FAEE) with molecular formula C₁₈H₃₄O₂ and molecular weight 282.46 g/mol. It is the ethyl ester derivative of palmitoleic acid (C16:1, ω-7), formed by formal condensation of palmitoleic acid with ethanol.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
Cat. No. B12453254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hexacecenoic acid ethyl ester
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3
InChIKeyJELGPLUONQGOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hexacecenoic Acid Ethyl Ester (Ethyl Palmitoleate) – Procurement-Relevant Physicochemical and Functional Profile


9-Hexacecenoic acid ethyl ester (CAS 54546-22-4 for the E-isomer; CAS 56219-10-4 for the Z-isomer, also known as ethyl palmitoleate) is a long-chain monounsaturated fatty acid ethyl ester (FAEE) with molecular formula C₁₈H₃₄O₂ and molecular weight 282.46 g/mol [1]. It is the ethyl ester derivative of palmitoleic acid (C16:1, ω-7), formed by formal condensation of palmitoleic acid with ethanol [2]. The compound exists as a colorless to pale yellow oil at room temperature, with a boiling point of 135 °C at 1 mmHg, density of approximately 0.875 g/cm³, and limited aqueous solubility (~2.1 × 10⁻³ g/L at 25 °C) . It is naturally found in Mitracarpus hirtus, Vitex negundo var. cannabifolia, Carica papaya, and Mangifera indica, and is also detected as an endogenous ethanol metabolite in human meconium and biological fluids [3].

Why 9-Hexacecenoic Acid Ethyl Ester Cannot Be Replaced by Free Palmitoleic Acid or Saturated FAEE Analogs


Despite sharing the C16:1 carbon backbone with palmitoleic acid, 9-hexacecenoic acid ethyl ester exhibits quantifiably distinct physicochemical and biological behavior that precludes simple interchangeability. The ethyl esterification eliminates the free carboxyl group, increasing lipophilicity by approximately 0.5–0.7 logP units relative to the parent free acid (XLogP3-AA: 6.90 for the ethyl ester [1] vs. 6.40 for palmitoleic acid [2]), which alters membrane partitioning, cellular uptake kinetics, and in vivo metabolic handling. In pancreatic acinar cell models, the ethyl ester and free acid produce mechanistically distinct Ca²⁺ responses: intracellular delivery of the ester induces oscillatory Ca²⁺ signals via IP₃ receptors, while extracellular application of either form produces a stronger sustained elevation associated with mitochondrial ATP depletion [3]. Furthermore, substitution with saturated analogs such as ethyl palmitate (C16:0) or ethyl stearate (C18:0) yields opposing lipid-modulating effects—ethyl palmitoleate exhibits hypocholesterolemic activity comparable to polyunsaturated ethyl linoleate, whereas ethyl palmitate significantly elevates plasma and LDL cholesterol [4]. These three axes of differentiation—physicochemical partitioning, mechanistic pharmacology, and systemic lipid-modulating activity—establish that generic substitution across this FAEE class is scientifically unsound without compound-specific validation.

Product-Specific Quantitative Differentiation Evidence for 9-Hexacecenoic Acid Ethyl Ester Against Closest Analogs


Lipophilicity Advantage of 9-Hexacecenoic Acid Ethyl Ester Over Free Palmitoleic Acid: LogP Comparison

Ethyl esterification of palmitoleic acid eliminates the hydrogen-bond donor capacity of the free carboxyl group (H-Bond Donor count: 0 for ethyl ester vs. 1 for free acid) while retaining two H-Bond Acceptors, resulting in a measured increase in computed lipophilicity. The XLogP3-AA value for 9-hexacecenoic acid ethyl ester is 6.90 [1], compared with 6.40 for palmitoleic acid [2], representing a ΔlogP of +0.50. This places the ethyl ester in a higher lipophilicity bracket than both the free acid and the corresponding methyl ester (methyl palmitoleate, LogP estimated at 6.999 by alternative method ). The increased logP translates to enhanced membrane permeability and altered subcellular distribution, which is functionally relevant in cell-based assays where the ethyl ester more readily partitions into lipid bilayers and intracellular membranes.

Lipophilicity Membrane partitioning Drug delivery

CRAC Channel-Mediated Ca²⁺ Signaling: 9-Hexacecenoic Acid Ethyl Ester as a Validated Pharmacological Tool in Pancreatitis Research

In isolated mouse pancreatic acinar cells, 9-hexacecenoic acid ethyl ester (palmitoleic acid ethyl ester, POAEE) at 100 µM evoked a sustained elevation of intracellular cytosolic Ca²⁺ concentration ([Ca²⁺]i) that was mechanistically linked to store-operated Ca²⁺ entry via CRAC channels [1]. Pharmacological blockade of CRAC channels with GSK-7975A (IC₅₀ = 3.4 µM for store-operated Ca²⁺ entry [1]) markedly reduced the POAEE-induced [Ca²⁺]i elevation, and importantly, the POAEE-induced trypsin and protease activity as well as necrosis were almost abolished by CRAC blockade [1]. In a separate study, POAEE (10–100 µM) in combination with 850 mM ethanol produced sustained, concentration-dependent increases in cytosolic Ca²⁺ that resulted in cell death [2]. At 100 µM, POAEE also induced loss of mitochondrial membrane potential (Δψm) and necrosis in both murine and human pancreatic acinar cells, effects preventable by the mitochondrial permeability transition pore inhibitor TRO40303 [3]. Unlike non-esterified palmitoleic acid, which acts primarily through a different kinetic profile, POAEE requires intracellular hydrolysis for its full Ca²⁺-releasing effect—inhibition of ester hydrolysis markedly reduces its calcium-releasing activity and consequent toxicity [2].

Calcium signaling Pancreatitis CRAC channel Drug discovery

Superior Hypocholesterolemic Activity of Dietary 9-Hexacecenoic Acid Ethyl Ester Versus Saturated and Monounsaturated FAEE Comparators in Vivo

In a controlled dietary intervention study in rats, purified fatty acid ethyl esters were fed as sole lipid sources to compare their effects on plasma cholesterol and lipoprotein metabolism [1]. The hypocholesterolemic and hypotriglyceridemic activity of palmitoleate (ethyl palmitoleate) was comparable with that of linoleate (ethyl linoleate, C18:2) and alpha-linolenate (C18:3), and was significantly greater than that of palmitate (ethyl palmitate, C16:0), stearate (ethyl stearate, C18:0), and oleate (ethyl oleate, C18:1) [1]. Plasma cholesterol and LDL-cholesterol were significantly higher in rats fed the palmitate diet than those fed the stearate diet, while LCAT activity was higher in the palmitoleate, linoleate, and alpha-linolenate groups than in the palmitate, stearate, and oleate groups [1]. A highly negative correlation was observed between LCAT activity and plasma cholesterol/free cholesterol levels [1]. This positions ethyl palmitoleate as uniquely effective among monounsaturated FAEEs—it matches the cholesterol-lowering potency of polyunsaturated species (linoleate) while outperforming its closest monounsaturated structural analog, ethyl oleate, which differs only by two additional methylene units (C16:1 vs. C18:1).

Lipid metabolism Cholesterol Nutritional biochemistry Cardiovascular

Oxidation Stability Advantage of Monounsaturated 9-Hexacecenoic Acid Ethyl Ester Over Polyunsaturated FAEEs

The molecular structure of 9-hexacecenoic acid ethyl ester, containing a single double bond at the C9 position, confers quantifiably superior oxidation resistance compared to polyunsaturated FAEEs such as ethyl linoleate (C18:2) and ethyl linolenate (C18:3), while providing better low-temperature flow properties than fully saturated analogs such as ethyl palmitate (C16:0) . In autoxidation studies of fatty acid ethyl esters, the transition from slow to rapid autoxidation depends on the accumulation of critical hydroperoxide levels that are approximately 4 times the residual α-tocopherol level for monounsaturated oleate, compared to 160 times for linoleate and 320 times for linolenate [1]. Ethyl palmitoleate, bearing a single double bond like ethyl oleate, is expected to follow the monounsaturated oxidation kinetic profile, providing approximately 40-fold greater oxidation resistance than ethyl linoleate and 80-fold greater than ethyl linolenate under equivalent conditions. Its oxidation stability makes it suitable for formulations requiring longer shelf life, as noted in multiple vendor technical assessments .

Oxidation stability Formulation Biodiesel Shelf-life

Biosynthetic Patent Protection: Recombinant Production of 9-Hexacecenoic Acid Ethyl Ester via Engineered Acyl-ACP Thioesterase Variants

International patent application WO-2023178193-A1 (Genomatica Inc., priority date 2022-03-16) specifically claims variant acyl-ACP thioesterases and recombinant microorganisms (including proteobacteria and cyanobacteria) engineered to produce monounsaturated free fatty acids and derivatives thereof, explicitly including palmitoleic acid and palmitoleic acid ethyl ester [1]. The patent covers recombinant microbes, cell cultures, and fatty acid derivative compositions, with downstream applications spanning fragrances, flavors, pheromones, pharmaceutical agents, nutraceuticals, and dietary supplements [1]. This represents a proprietary biosynthetic route distinct from traditional extraction from natural sources (macadamia oil, sea buckthorn oil) or chemical esterification of palmitoleic acid. For procurement in industrial biotechnology contexts, this patent establishes a freedom-to-operate consideration that differentiates ethyl palmitoleate from commodity FAEEs such as ethyl oleate or ethyl palmitate, whose biosynthetic production pathways are in the public domain or covered by expired patents.

Synthetic biology Metabolic engineering Bioproduction Patent landscape

Validated Analytical Reference Standard Status: 9-Hexacecenoic Acid Ethyl Ester in Multi-FAEE Biomarker Panels for Prenatal Ethanol Exposure

9-Hexacecenoic acid ethyl ester (ethyl palmitoleate) is one of eight FAEEs included in a validated headspace solid-phase microextraction (HS-SPME) GC-MS method for simultaneous determination in human meconium samples as biomarkers of in utero ethanol exposure [1]. The method achieved limits of detection (LOD) <100 ng/g and limits of quantitation (LOQ) <150 ng/g for each analyte, with good linearity (r² > 0.98) in the concentration range LOQ to 2000 ng/g, and intra- and interday imprecision (RSD) <15% for all eight FAEEs including ethyl palmitoleate [1]. In clinical application to 63 authentic specimens, FAEEs were detected in alcohol-exposed newborns at >600 ng/g cumulative concentration, with ethyl palmitoleate contributing to the diagnostic panel alongside ethyl laurate, ethyl myristate, ethyl palmitate, ethyl stearate, ethyl oleate, ethyl linoleate, and ethyl arachidonate [1]. The corresponding deuterated internal standard (ethyl palmitoleate-D₅) has been synthesized and validated for use in LC-MS/MS quantitation workflows . This formal analytical validation distinguishes ethyl palmitoleate from less thoroughly characterized FAEEs and establishes it as a required component in complete meconium FAEE biomarker panels.

Analytical chemistry Biomarker Toxicology Method validation

Procurement-Relevant Application Scenarios for 9-Hexacecenoic Acid Ethyl Ester Based on Verified Differentiation Evidence


Pancreatitis Drug Discovery: CRAC Channel Target Validation and FAEE-Induced Acinar Cell Injury Models

In academic and pharmaceutical laboratories investigating calcium signaling mechanisms in acute pancreatitis, 9-hexacecenoic acid ethyl ester (POAEE) at 100 µM is the specific FAEE molecular species used to induce sustained [Ca²⁺]i elevation, trypsin/protease activation, and necrotic cell death in isolated pancreatic acinar cells [1]. The CRAC channel blocker GSK-7975A (IC₅₀ 3.4 µM) has been demonstrated to markedly reduce POAEE-evoked [Ca²⁺]i elevation and almost completely abolish POAEE-induced necrosis and protease activity, establishing POAEE as the validated pharmacological stimulus in this target engagement paradigm [1]. Procurement of POAEE with verified purity (≥95% by GC) and appropriate storage (−20 °C) is essential for reproducibility of these protocols; substitution with free palmitoleic acid or alternative FAEEs (e.g., ethyl oleate) would invalidate comparison with published data, as the ethyl ester undergoes intracellular hydrolysis that is integral to its mechanism of action [2].

Lipid Metabolism Research: Dissecting Structural Determinants of FAEE-Mediated Cholesterol Modulation

Researchers investigating the structure-activity relationships of dietary fatty acid esters on plasma cholesterol and lipoprotein metabolism require 9-hexacecenoic acid ethyl ester as the only monounsaturated C16 FAEE that demonstrates hypocholesterolemic efficacy comparable to polyunsaturated C18 species (ethyl linoleate, ethyl alpha-linolenate) while significantly outperforming its closest monounsaturated C18 analog (ethyl oleate) and saturated counterparts (ethyl palmitate, ethyl stearate) [1]. This unique position in the FAEE structure-activity matrix—C16:1 with cholesterol-lowering potency matching C18:2—makes ethyl palmitoleate indispensable for controlled dietary intervention studies and in vitro lipid metabolism assays aimed at isolating the contributions of chain length versus degree of unsaturation to lipid-modulating activity [1].

Formulation Development: Oxidation-Stable Monounsaturated FAEE for Cosmetics, Nutraceuticals, and Biodiesel

Formulators developing products requiring fatty acid ester components with an optimal balance of oxidation stability and low-temperature fluidity should select 9-hexacecenoic acid ethyl ester over polyunsaturated alternatives. With a single C9 double bond, ethyl palmitoleate is projected to exhibit approximately 40-fold greater oxidation resistance than ethyl linoleate (C18:2) and 80-fold greater than ethyl linolenate (C18:3), based on established autoxidation kinetic models where critical hydroperoxide accumulation thresholds scale with unsaturation degree [1]. This oxidation stability advantage—combined with a melting point of 33.9 °C, well below that of fully saturated ethyl palmitate (mp ~48–54 °C)—makes ethyl palmitoleate suitable for cosmetic emollient formulations, nutraceutical lipid blends, and biodiesel applications where cold-flow properties and shelf-life are jointly critical specifications [2]. Procurement should specify purity ≥95% and storage at −20 °C under inert atmosphere to preserve the monounsaturated integrity.

Clinical and Forensic Toxicology: Meconium FAEE Biomarker Panel Standard for Prenatal Alcohol Exposure Screening

Clinical chemistry and forensic toxicology laboratories implementing validated meconium FAEE analysis for prenatal ethanol exposure screening must include 9-hexacecenoic acid ethyl ester (ethyl palmitoleate) as one of eight analytically validated FAEE analytes [1]. The validated HS-SPME-GC-MS method achieves LOD <100 ng/g and LOQ <150 ng/g for ethyl palmitoleate with RSD <15%, and the cumulative FAEE concentration (>600 ng/g) across all eight analytes determines the diagnostic cutoff for alcohol-exposed newborns [1]. Deuterated internal standards (ethyl palmitoleate-D₅ or -D₇) are commercially available for LC-MS/MS and GC-MS quantitation workflows [2]. Procurement of high-purity analytical reference standards (≥98%) with certificate of analysis is required for method calibration and validation; omission of ethyl palmitoleate from the panel would alter cumulative concentration calculations and potentially compromise diagnostic sensitivity.

Quote Request

Request a Quote for 9-Hexacecenoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.